1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
Übersicht
Beschreibung
“1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid” is also known as Etodolac . It’s a potent anti-inflammatory drug . The active (+) enantiomer of Etodolac has been assigned an S absolute configuration .
Synthesis Analysis
The process for the preparation of Etodolac is described in a patent . The patent details the process for preparing 1,8-diethyl-1,3,4,9-tetrahydropyrano (3,4-b)-indole-1-acetic acid .Molecular Structure Analysis
The molecular formula of Etodolac is C17H21NO4 . Its average mass is 303.353 Da and its monoisotopic mass is 303.147064 Da . The Inchi Code is 1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17 (4-2,10-14 (19)20)16 (13)18-15 (11)12/h5-7,18H,3-4,8-10H2,1-2H3, (H,19,20)/t17-/m1/s1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid, also known as etodolac, is a compound with significant anti-inflammatory activities. Its synthesis involves the condensation of substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate, leading to various 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids. Etodolac, in particular, has been shown to be highly active against chronic models of inflammation and possesses a relatively low acute ulcerogenic potential in rats (Martel, Demerson, Humber, & Philipp, 1976).
Anti-inflammatory and Analgesic Activities
Etodolac's effectiveness as an analgesic and anti-inflammatory agent has been demonstrated through various studies. It has been resolved into its enantiomers, with the (+) enantiomer being identified as the active form responsible for its effects. This enantiomer inhibits prostaglandin synthetase in vitro and shows significant activity in adjuvant-induced arthritis in rats, indicating its potential for treating inflammation and pain (Demerson, Humber, Abraham, Schilling, Martel, & Pace-Asciak, 1983).
Pharmacological Properties
The pharmacological profile of etodolac has been further elucidated through the study of its conformation and absolute configuration. The active (+) enantiomer has been assigned an S absolute configuration based on crystallographic analysis. However, analyses of the solid-state conformation and energy-minimized conformations obtained by molecular mechanics calculations have not provided a clear basis for identifying a probable receptor-site conformation, suggesting the complexity of its interaction with biological targets (Humber, Demerson, Swaminathan, & Bird, 1986).
Degradation and Stability
The stability and degradation mechanisms of etodolac have been studied in aqueous solutions, revealing that its decomposition follows consecutive first-order kinetics. The identified degradation products and the conditions affecting its stability are crucial for understanding its shelf life and formulation requirements. Such studies are essential for the development and optimization of pharmaceutical formulations containing etodolac (Lee, Padula, & Lee, 1988).
Crystal Structure Analysis
The crystal structure of etodolac has been determined, providing insights into its molecular configuration and interactions. Such structural analyses are fundamental for the rational design of analogs with improved pharmacological profiles or reduced side effects. Understanding the crystal structure aids in the prediction of physical properties and the development of solid formulations (Song & Zhang, 2006).
Eigenschaften
IUPAC Name |
ethyl 2-(8-ethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-10-13(19)6-5-11-12-7-8-22-14(9-15(20)21-4-2)17(12)18-16(10)11/h5-6,14,18-19H,3-4,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNNVRYQCALDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC2=C1NC3=C2CCOC3CC(=O)OCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906791 | |
Record name | Ethyl (8-ethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101901-07-9 | |
Record name | 7-Hydroxyetodolac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (8-ethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.